Plazomicin - 1154757-24-0

Plazomicin

Catalog Number: EVT-278804
CAS Number: 1154757-24-0
Molecular Formula: C25H48N6O10
Molecular Weight: 592.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Plazomicin, previously known as ACHN-490, is a next-generation aminoglycoside antibiotic. [] It is a semisynthetic derivative of sisomicin, designed to combat multidrug-resistant Enterobacteriaceae, particularly carbapenem-resistant strains. [, ] Plazomicin is characterized by its potent in vitro activity against a broad spectrum of aerobic Gram-negative bacteria. [] This includes extended-spectrum β-lactamase-producing Enterobacteriaceae, carbapenem-resistant Enterobacteriaceae, and organisms harboring aminoglycoside-modifying enzymes. [, ] Plazomicin plays a crucial role in scientific research as a potential solution to the escalating threat of antimicrobial resistance, especially in the context of limited treatment options for serious infections. [, , ]

Synthesis Analysis

Plazomicin is synthesized by chemically modifying the natural aminoglycoside sisomicin. [] The process involves adding a hydroxy-aminobutyric acid substituent at position 1 and a hydroxyethyl substituent at position 6′. [] This specific structural modification is designed to circumvent common aminoglycoside resistance mechanisms, particularly the activity of aminoglycoside-modifying enzymes. []

Molecular Structure Analysis

Plazomicin's molecular structure comprises a sisomicin core with two key substitutions: a hydroxy-aminobutyric acid at position 1 and a hydroxyethyl group at position 6'. [, ] These modifications are critical for its enhanced activity against aminoglycoside-modifying enzymes, a primary mechanism of aminoglycoside resistance. [, ]

Mechanism of Action

Plazomicin exerts its bactericidal effect by binding to the bacterial 30S ribosomal subunit. [, ] This binding inhibits protein synthesis in a concentration-dependent manner, leading to bacterial cell death. [, ] Notably, plazomicin's structural modifications provide enhanced binding to the ribosome compared to traditional aminoglycosides, thereby increasing its potency and overcoming resistance mechanisms. []

Physical and Chemical Properties Analysis

Plazomicin is a semisynthetic aminoglycoside, existing as a sulfate salt. [] Its physical and chemical properties are typical of aminoglycosides, but with distinct characteristics due to the specific structural modifications. [] After intravenous administration of plazomicin at a dose of 15 mg/kg, the maximum plasma concentration was 113 μg/ml, the area under the curve from 0 to 24 hours was 239 h·μg/ml, the half-life was 4.0 h, and the steady-state volume of distribution was 0.24 L/kg. [] Plazomicin is primarily eliminated by the kidneys as unchanged drug, suggesting minimal metabolism. []

Applications

Plazomicin exhibits potent in vitro activity against a broad array of Gram-negative and Gram-positive bacteria, including multi-drug resistant strains. [, , , ] It is highly effective against Enterobacteriaceae, demonstrating MIC90 values of ≤1 μg/ml for all species except Proteus mirabilis. [] Its activity extends to aminoglycoside-nonsusceptible Escherichia coli, exhibiting equivalent MIC50 and MIC90 values to susceptible isolates. [] Plazomicin demonstrates consistent activity against extended-spectrum β-lactamase (ESBL)-producing and non-ESBL-producing E. coli and Klebsiella pneumoniae, with 90% of isolates inhibited at MICs of ≤1 μg/ml. [] It also displays notable activity against carbapenem-resistant Enterobacteriaceae (CRE), notably against isolates carrying blaKPC and blaOXA-48-like genes. [, , ] Plazomicin shows promising activity against colistin-resistant Enterobacteriaceae, including those carrying the mcr-1 gene, surpassing the activity of other aminoglycosides. [] While its activity against Pseudomonas aeruginosa is relatively less potent, plazomicin retains efficacy against methicillin-susceptible and methicillin-resistant Staphylococcus aureus, with both demonstrating MIC50 and MIC90 values of 0.5 μg/ml and 1 μg/ml, respectively. [] Plazomicin's activity against these MDR strains highlights its potential to address the growing threat of antimicrobial resistance. [, , , ]

Future Directions
  • Investigating its efficacy in the treatment of infections beyond complicated urinary tract infections, including bloodstream infections and pneumonia, especially in the context of increasing carbapenem resistance. [, , ]
  • Exploring its role in combination therapies to enhance its activity and potentially combat emerging resistance mechanisms. [, , ]
  • Developing rapid and reliable diagnostic methods to identify isolates harboring 16S rRNA methyltransferases, which confer resistance to plazomicin, to guide its appropriate clinical use. [, , ]
  • Optimizing dosing regimens and therapeutic drug monitoring strategies, particularly for patients with renal impairment, to enhance efficacy and minimize the risk of toxicity. [, ]
  • Evaluating its long-term safety profile with continued surveillance for potential adverse effects, such as nephrotoxicity and ototoxicity, commonly associated with aminoglycosides. [, , ]

These research directions highlight plazomicin's potential as a valuable tool in addressing the urgent and evolving challenge of antimicrobial resistance, particularly in the context of limited treatment options for serious Gram-negative infections. [, , , ]

Sisomicin

Compound Description: Sisomicin is a natural aminoglycoside antibiotic. It exhibits bactericidal activity by binding to the bacterial 30S ribosomal subunit and inhibiting protein synthesis. [] Sisomicin is structurally similar to plazomicin, serving as a foundational molecule in plazomicin's development.

Relevance: Sisomicin is a structurally related compound to plazomicin. Plazomicin is a semisynthetic derivative of sisomicin, designed to overcome the limitations of sisomicin, such as susceptibility to aminoglycoside-modifying enzymes. [, ] While sisomicin is susceptible to inactivation by these enzymes, plazomicin exhibits increased resistance, making it effective against a broader range of bacterial strains, including those resistant to sisomicin. [, ]

Gentamicin

Compound Description: Gentamicin is an aminoglycoside antibiotic used to treat various bacterial infections. Similar to other aminoglycosides, it acts by inhibiting bacterial protein synthesis. []

Relevance: Gentamicin is often used as a comparator compound in studies evaluating the efficacy of plazomicin. [, , , , , , , , ] Plazomicin demonstrates superior activity against many bacterial strains, including those resistant to gentamicin, due to its structural modifications that hinder the activity of aminoglycoside-modifying enzymes. [, , , ]

Amikacin

Compound Description: Amikacin is a semisynthetic aminoglycoside antibiotic effective against a broad spectrum of bacterial infections. It functions by irreversibly binding to the 30S ribosomal subunit, inhibiting protein synthesis. []

Relevance: Amikacin serves as a comparator compound in numerous studies investigating plazomicin's activity. [, , , , , , , , , ] Plazomicin generally shows improved activity, particularly against resistant strains, due to its design that confers resistance to several aminoglycoside-modifying enzymes, which may inactivate amikacin. [, , , , ]

Tobramycin

Compound Description: Tobramycin is an aminoglycoside antibiotic primarily used to treat Gram-negative bacterial infections. Its mechanism of action involves binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis. [, ]

Relevance: Tobramycin acts as a comparator compound in studies evaluating plazomicin's efficacy. [, , , , , , ] Plazomicin generally displays enhanced in vitro activity compared to tobramycin, especially against resistant isolates. [, , , ] This difference in activity arises from plazomicin's structural modifications, which provide protection against some aminoglycoside-modifying enzymes that may render tobramycin ineffective.

Meropenem

Compound Description: Meropenem is a broad-spectrum carbapenem antibiotic used to treat a wide range of bacterial infections. It acts by inhibiting bacterial cell wall synthesis. [, , ]

Relevance: Meropenem is frequently employed as a comparator in studies assessing plazomicin's activity and efficacy. [, , ] Both compounds target Gram-negative bacteria, but they differ in their mechanisms of action and spectrum of activity. Plazomicin exhibits activity against certain meropenem-resistant strains, making it a valuable alternative for treating infections caused by these resistant bacteria. [, ]

Tigecycline

Compound Description: Tigecycline is a glycylcycline antibiotic effective against various Gram-positive, Gram-negative, and anaerobic bacteria. It exerts its bactericidal effect by inhibiting protein synthesis through binding to the 30S ribosomal subunit. [, ]

Colistin

Compound Description: Colistin is a polypeptide antibiotic used as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. It disrupts the bacterial cell membrane, leading to cell death. [, ]

Relevance: Colistin is frequently used as a comparator agent in studies investigating the efficacy of plazomicin, particularly against highly resistant bacterial strains. [, ] While both antibiotics target Gram-negative bacteria, plazomicin often demonstrates superior activity against specific MDR Enterobacteriaceae. [] This highlights the potential of plazomicin as a valuable treatment option in cases where colistin resistance is a concern.

Ceftazidime-Avibactam

Compound Description: Ceftazidime-avibactam is a combination antibiotic comprising ceftazidime, a cephalosporin antibiotic, and avibactam, a β-lactamase inhibitor. This combination broadens ceftazidime's spectrum of activity, making it effective against bacteria producing certain β-lactamases. []

Relevance: Ceftazidime-avibactam is often compared to plazomicin in studies evaluating the efficacy of different antibiotic regimens against multidrug-resistant Gram-negative bacteria, especially carbapenem-resistant Enterobacteriaceae. [] Both agents offer treatment options for infections caused by these challenging pathogens.

Imipenem-Relebactam

Compound Description: Imipenem-relebactam is a combination antibiotic consisting of imipenem, a carbapenem antibiotic, and relebactam, a β-lactamase inhibitor. This combination enhances imipenem's efficacy by protecting it from degradation by certain β-lactamases. []

Relevance: Imipenem-relebactam, like ceftazidime-avibactam, is frequently compared to plazomicin in studies assessing the activity of various antibiotics against MDR Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae. [] The comparison helps researchers understand the relative effectiveness of these newer antibiotic options for treating infections caused by these challenging pathogens.

Meropenem-Vaborbactam

Compound Description: Meropenem-vaborbactam is a combination antibiotic comprising meropenem, a carbapenem antibiotic, and vaborbactam, a β-lactamase inhibitor. Vaborbactam protects meropenem from breakdown by certain β-lactamases, thereby expanding its spectrum of activity. [, ]

Relevance: Similar to other β-lactam/β-lactamase inhibitor combinations, meropenem-vaborbactam is often compared to plazomicin in studies evaluating the efficacy of different treatment approaches against MDR Gram-negative bacteria. [, ] These comparisons provide valuable information on the relative effectiveness of these novel antibiotic options for managing infections caused by these difficult-to-treat pathogens.

Eravacycline

Compound Description: Eravacycline is a synthetic fluorocycline antibiotic effective against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria. It acts by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit. []

Relevance: Eravacycline, similar to plazomicin, offers a potential treatment option for infections caused by multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae. [] Studies comparing these agents help clinicians understand their relative efficacy and potential roles in managing infections caused by these challenging pathogens.

Levofloxacin

Compound Description: Levofloxacin is a fluoroquinolone antibiotic used to treat various bacterial infections. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair. [, ]

Relevance: Levofloxacin serves as a comparator in studies assessing the efficacy of plazomicin for treating complicated urinary tract infections (cUTI). [, ] Plazomicin demonstrated comparable or superior efficacy to levofloxacin in treating cUTI, especially in cases involving multidrug-resistant pathogens. []

Fosfomycin

Compound Description: Fosfomycin is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria. It acts by inhibiting the first step in bacterial cell wall synthesis. []

Relevance: Fosfomycin is often included in studies comparing the activity of different antibiotic options against MDR Gram-negative bacteria. [] This comparison provides valuable data for clinicians to make informed decisions when selecting appropriate therapies for infections caused by these challenging pathogens, particularly when considering plazomicin as a treatment option.

Polymyxin B

Compound Description: Polymyxin B is a polypeptide antibiotic used to treat infections caused by multidrug-resistant Gram-negative bacteria. Similar to colistin, it acts by disrupting the bacterial cell membrane, leading to cell death. []

Relevance: Polymyxin B, like colistin, often serves as a last-resort treatment option for MDR Gram-negative bacterial infections. [] In studies evaluating the efficacy of various antibiotics, including plazomicin, against these challenging pathogens, polymyxin B provides a benchmark for comparing the activity of newer agents.

Properties

CAS Number

1154757-24-0

Product Name

Plazomicin

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[[(2S,3R)-3-amino-6-[(2-hydroxyethylamino)methyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide

Molecular Formula

C25H48N6O10

Molecular Weight

592.7 g/mol

InChI

InChI=1S/C25H48N6O10/c1-25(37)11-38-24(18(35)21(25)29-2)41-20-15(31-22(36)16(33)5-6-26)9-14(28)19(17(20)34)40-23-13(27)4-3-12(39-23)10-30-7-8-32/h3,13-21,23-24,29-30,32-35,37H,4-11,26-28H2,1-2H3,(H,31,36)/t13-,14+,15-,16+,17+,18-,19-,20+,21-,23-,24-,25+/m1/s1

InChI Key

IYDYFVUFSPQPPV-PEXOCOHZSA-N

SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNCCO)N)N)NC(=O)C(CCN)O)O

Synonyms

O-2-Amino-2,3,4,6-tetradeoxy-6-[(2-hydroxyethyl)amino]-α-D-glycero-hex-4-enopyranosyl-(1→4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1→6)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-D-streptamine; ACHN 490;

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNCCO)N)N)NC(=O)C(CCN)O)O

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CNCCO)N)N)NC(=O)[C@H](CCN)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.